![molecular formula C17H32N2 B247577 [1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-](/img/structure/B247577.png)
[1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-' is a chemical compound that has gained significant attention in scientific research. It is a type of organic compound that has a unique structure and properties, making it useful in various fields of research.
Wirkmechanismus
The mechanism of action of [1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-' is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
[1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-' has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-' in lab experiments is its versatility. It can be used in a wide range of experiments, from medicinal chemistry to neurobiology. However, one of the limitations is its high cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of [1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-' in scientific research. One potential direction is the development of new compounds based on its structure, which may have even more potent therapeutic effects. Another direction is the exploration of its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, [1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-' is a valuable compound in scientific research. Its unique structure and properties make it useful in a wide range of experiments, particularly in the field of medicinal chemistry. With further research, it may have even more significant applications in the treatment of various diseases.
Synthesemethoden
The synthesis of [1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-' is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1-cyclohexyl-3-methyl-1,4-dihydro-pyridine-4-one with piperidine in the presence of a catalyst. The resulting product is then purified using various techniques, such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
[1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-' has several applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. It has been found to have potential therapeutic effects on various diseases, such as cancer and Alzheimer's disease. It has also been used as a building block for the synthesis of other compounds with potential therapeutic effects.
Eigenschaften
Produktname |
[1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl- |
---|---|
Molekularformel |
C17H32N2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
1-cyclohexyl-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C17H32N2/c1-15-6-5-11-19(14-15)17-9-12-18(13-10-17)16-7-3-2-4-8-16/h15-17H,2-14H2,1H3 |
InChI-Schlüssel |
HDWPVODJKJVUIP-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)C3CCCCC3 |
Kanonische SMILES |
CC1CCCN(C1)C2CCN(CC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.